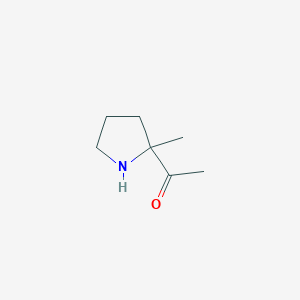

1-(2-Methylpyrrolidin-2-yl)ethan-1-one

Description

1-(2-Methylpyrrolidin-2-yl)ethan-1-one is a pyrrolidine-derived ketone characterized by a methyl-substituted pyrrolidine ring fused to an acetyl group. These compounds are of interest in medicinal chemistry and materials science due to their structural versatility, which allows for modifications that influence solubility, reactivity, and biological activity.

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-(2-methylpyrrolidin-2-yl)ethanone |

InChI |

InChI=1S/C7H13NO/c1-6(9)7(2)4-3-5-8-7/h8H,3-5H2,1-2H3 |

InChI Key |

ZCPBUZSYBWVPID-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCCN1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrrolidin-2-yl)ethan-1-one typically involves the reaction of 2-methylpyrrolidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of 1-(2-Methylpyrrolidin-2-yl)ethan-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylpyrrolidin-2-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one (CAS 123958-87-2)

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Key Features : A hydroxymethyl group on the pyrrolidine ring enhances polarity compared to the methyl-substituted target compound. This increases solubility in polar solvents, making it suitable for aqueous-phase reactions .

- Applications : Used as an intermediate in chiral synthesis due to its stereocenter.

1-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one (CAS 66158-68-7)

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Key Features : Stereoisomer of the R-configuration compound, demonstrating the impact of chirality on biological activity and synthetic pathways .

Adamantyl Ethanone Derivatives

1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one

- Molecular Formula: C₁₉H₂₃NO₂S

- Molecular Weight : 337.46 g/mol

- Key Features : Incorporates a rigid adamantane moiety and a sulfinyl group, enhancing thermal stability and receptor-binding specificity.

- Applications : Acts as a potent enzyme inhibitor in drug discovery .

Aromatic and Heteroaromatic Ethanones

1-(Benzofuran-2-yl)ethan-1-one Oxime Ethers

- Molecular Formula: Varies (e.g., C₁₁H₁₁NO₂ for O-benzyl derivatives)

- Key Features : The benzofuran ring provides π-conjugation, while oxime ethers introduce hydrogen-bonding capability.

- Applications: Exhibits notable antimicrobial activity, with some derivatives showing 63–68% inhibition in anti-inflammatory assays .

2-(4-Methylsulfonylphenyl)-1-(6-methylpyridin-3-yl)ethan-1-one (CAS 221615-75-4)

- Molecular Formula: C₁₅H₁₅NO₃S

- Molecular Weight : 289.35 g/mol

- Key Features : Sulfonyl and pyridyl groups enhance electron-withdrawing properties, favoring applications in optoelectronics or as kinase inhibitors .

Comparative Analysis

Structural and Functional Differences

| Compound | Key Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 1-(2-Methylpyrrolidin-2-yl)ethan-1-one* | Methylpyrrolidine, acetyl | ~141.18 (estimated) | Chiral intermediates, drug discovery |

| 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one | Hydroxymethylpyrrolidine, acetyl | 143.18 | Stereoselective synthesis |

| 1-(Adamantan-1-yl)-2-sulfinylethan-1-one | Adamantane, sulfinyl | 337.46 | Enzyme inhibition |

| 1-(Benzofuran-2-yl)ethan-1-one oxime ether | Benzofuran, oxime ether | ~255–289 | Antimicrobial agents |

Physicochemical Properties

- Melting Points : Sulfanylidene derivatives (e.g., 1f in ) melt at 137.3–138.5°C, whereas adamantyl derivatives likely exhibit higher thermal stability due to their rigid structure .

- Solubility: Hydroxymethylpyrrolidinyl ethanones are more water-soluble than methylpyrrolidinyl analogs, impacting their pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.